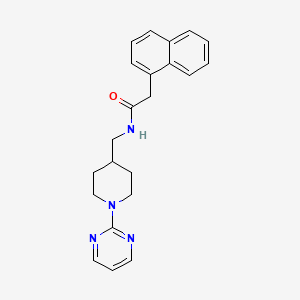

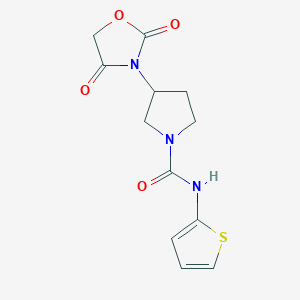

![molecular formula C19H21BN2O3 B2609444 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine CAS No. 942589-97-1](/img/structure/B2609444.png)

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]oxazol-6-amine, which is a type of organic compound known as a benzoxazole. Benzoxazoles are aromatic heterocyclic compounds containing a benzene fused to an oxazole ring . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a commonly used boronic ester. Boronic esters are used in organic chemistry in the Suzuki reaction .

Chemical Reactions Analysis

As mentioned, compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds between two aromatic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the benzoxazole group could potentially contribute to fluorescence properties . The boronic ester group could make the compound reactive towards cross-coupling reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Compounds related to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine have been synthesized and analyzed for their crystal structures and molecular properties. A study by Huang et al. (2021) synthesized related boric acid ester intermediates and confirmed their structures through spectroscopy and X-ray diffraction. These structures were further analyzed using density functional theory (DFT), indicating consistency with crystal structures determined by single-crystal X-ray diffraction. This research is significant for understanding the conformational and molecular electrostatic properties of such compounds (Huang et al., 2021).

Biological Activity and Application in Detection

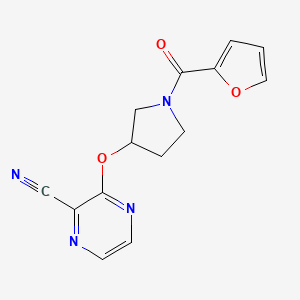

Research by Das et al. (2011) involved the synthesis of boron-containing derivatives with potential as HGF-mimetic agents, highlighting the biological relevance of these compounds. The study also evaluated the biological activities of these synthetic compounds (Das, Tang, & Sanyal, 2011). Furthermore, Fu et al. (2016) developed an organic thin-film fluorescence probe using derivatives of this compound for detecting hydrogen peroxide vapor, crucial in identifying peroxide-based explosives (Fu et al., 2016).

Pharmaceutical and Medical Applications

In the field of pharmaceutical and medical research, boronate-based fluorescence probes have been developed for detecting hydrogen peroxide, as discussed by Lampard et al. (2018). These probes, including derivatives of the compound , have significant applications in identifying and measuring reactive oxygen species (Lampard et al., 2018).

Advanced Material Science

In advanced material science, research by Wu et al. (2021) focused on synthesizing and characterizing compounds structurally similar to this compound, highlighting their potential in the development of new materials. The study employed DFT calculations to analyze the molecular structure, confirming the structures through X-ray diffraction and providing insights into their vibrational properties (Wu, Chen, Chen, & Zhou, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-12(6-8-13)17-22-15-10-9-14(21)11-16(15)23-17/h5-11H,21H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVXDNUBDXVHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609369.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2609374.png)

![[(2-phenylethyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2609375.png)

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

![1-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2609378.png)

![3-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2609381.png)

![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)